molecular formula C20H19ClN4O2 B2824540 N-(3-chlorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251587-06-0

N-(3-chlorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2824540
CAS No.: 1251587-06-0
M. Wt: 382.85
InChI Key: ZWKRBDZMSIRRJJ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine (CAS 1251587-06-0) is a sophisticated small molecule based on the 1,8-naphthyridine scaffold, a heterocyclic system recognized for its exceptionally broad spectrum of pharmacological activities and its presence in several commercially available drugs . This compound features strategic substitutions that enhance its research value: a 3-chlorophenyl group that can increase target binding affinity through hydrophobic interactions, a 7-methyl substituent that provides steric optimization, and a morpholine-4-carbonyl moiety that can influence the molecule's solubility and metabolic stability . The 1,8-naphthyridine core is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets . Researchers will find this compound particularly valuable for probing new therapeutic avenues. The 1,8-naphthyridine scaffold is frequently investigated for its antimicrobial potential, especially as derivatives of 4-oxo-1,8-naphthyridine-3-carboxylic acid are well-known for inhibiting bacterial DNA gyrase . Furthermore, this structural class has shown significant promise in antiviral research, with recent 1,8-naphthyridine-based compounds emerging as potent HIV-1 integrase strand transfer inhibitors (INSTIs) that demonstrate efficacy against a broad panel of viral resistant variants . Beyond anti-infective applications, 1,8-naphthyridine derivatives are also explored as cannabinoid receptor ligands , kinase inhibitors, and GPCR modulators , making this compound a versatile building block for drug discovery programs. With a molecular formula of C20H19ClN4O2 and a molecular weight of 382.84 g/mol , it complies with key drug-like properties. This product is provided for research purposes only and is intended for use by qualified laboratory professionals. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

[4-(3-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c1-13-5-6-16-18(24-15-4-2-3-14(21)11-15)17(12-22-19(16)23-13)20(26)25-7-9-27-10-8-25/h2-6,11-12H,7-10H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKRBDZMSIRRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)Cl)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds under mild and functional group tolerant conditions . This reaction involves the use of boron reagents and palladium catalysts to couple the chlorophenyl group with the naphthyridine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions may vary, but typically involve controlled temperatures, solvents like ethanol or dichloromethane, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the compound.

Scientific Research Applications

N-(3-chlorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes, including catalysis and polymerization.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Analogues in the 1,8-Naphthyridine Family

The 1,8-naphthyridine scaffold is a versatile template for drug discovery. Key analogues include:

Compound Name Substituents (Positions) Melting Point (°C) Key Structural Differences Reference
N-(3-Chlorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine 3-Cl-phenyl (4), CH₃ (7), morpholine-CO (3) Not reported Reference compound -
7-Methyl-3-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine (BI90242) 3,4,5-OMe-phenyl (4), CH₃ (7), morpholine-CO (3) Not reported 3,4,5-Trimethoxyphenyl instead of 3-Cl-phenyl
2-(4-Methoxyphenyl)-7-phenyl-5-(trifluoromethyl)-1,8-naphthyridin-4-amine (3f) 4-OMe-phenyl (2), CF₃ (5), Ph (7) 194–196 Trifluoromethyl at position 5; methoxy at phenyl
2-(Thiophen-2-yl)-7-phenyl-5-(trifluoromethyl)-1,8-naphthyridin-4-amine (3g) Thiophene (2), CF₃ (5), Ph (7) 219–221 Thiophene substituent instead of aryl groups

Key Observations :

  • Morpholine Carbonyl : This group likely improves aqueous solubility compared to trifluoromethyl (3f, 3g) or bromophenyl substituents (3e, m.p. 139–141°C), which are more hydrophobic .
  • Synthetic Yields : Microwave-assisted synthesis of analogues (e.g., 3e: 85% yield) suggests efficient routes for naphthyridine derivatives, though the target compound’s synthesis method is unspecified .

Quinoxaline and Benzothiazole Analogues

Compounds with related heterocycles but divergent cores include:

Compound Name Core Structure Substituents Key Functional Differences Reference
7-Methyl-3-(3-chlorophenyl)quinoxaline-2-carbonitrile-1,4-dioxide (9h) Quinoxaline 3-Cl-phenyl, CN, 1,4-dioxide Additional nitrile and dioxide groups
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Cl-phenyl)acetamide Benzothiazole 3-Cl-phenyl, CF₃, acetamide Acetamide linker; benzothiazole core

Key Observations :

  • Core Heteroatoms: Quinoxaline (two nitrogen atoms) and benzothiazole (nitrogen and sulfur) exhibit distinct electronic properties compared to 1,8-naphthyridine (two nitrogen atoms in a fused ring system). These differences may alter binding to biological targets .
  • Bioactivity: Quinoxaline derivatives (e.g., 9h) are often explored for antimicrobial activity, while benzothiazoles (e.g., acetamide derivatives) are studied as kinase inhibitors, suggesting divergent applications despite shared substituents .

Physicochemical and Pharmacokinetic Comparisons

  • Lipophilicity : The 3-chlorophenyl group increases logP compared to 3,4,5-trimethoxyphenyl (BI90242), which may enhance CNS penetration but reduce solubility .
  • Solubility : The morpholine-4-carbonyl group in the target compound likely improves solubility over trifluoromethyl-substituted analogues (3f, 3g) .
  • Metabolic Stability : Methyl groups (position 7) and electron-withdrawing substituents (e.g., Cl) may slow oxidative metabolism compared to electron-donating groups (e.g., OMe) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-chlorophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, carbonyl coupling, and cyclization. Key steps include:

  • Morpholine-carbonyl introduction : Reacting 7-methyl-1,8-naphthyridine precursors with morpholine-4-carbonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to avoid hydrolysis .
  • Chlorophenyl amination : Coupling the intermediate with 3-chloroaniline using Pd-catalyzed Buchwald-Hartwig amination (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C) to achieve >70% yield .
  • Optimization : Yields improve with slow reagent addition, inert atmospheres, and HPLC purification (C18 column, acetonitrile/water gradient) to isolate the product at >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key markers include the morpholine carbonyl signal (~165–170 ppm) and aromatic proton splitting patterns (δ 7.2–8.5 ppm) for the chlorophenyl and naphthyridine moieties .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and N–H bending (1540–1600 cm⁻¹) .
  • X-ray Crystallography : Resolves bond angles and planarity of the naphthyridine core, critical for validating intramolecular interactions (e.g., π-π stacking) .

Advanced Research Questions

Q. How does the 3-chlorophenyl substituent modulate biological activity compared to fluorophenyl or bromophenyl analogs?

  • Methodological Answer :

  • Comparative assays : Test inhibition profiles against kinases (e.g., BTK, EGFR) using fluorescence polarization assays. For example, 3-chlorophenyl derivatives show 2–3× higher IC₅₀ values than fluorophenyl analogs due to enhanced hydrophobic interactions .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses. The chloro group’s electronegativity and van der Waals radius stabilize interactions with hydrophobic pockets in kinase active sites .

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) across studies?

  • Methodological Answer :

  • Assay standardization : Control variables like cell line selection (e.g., HepG2 vs. MCF-7), incubation time (24–72 hrs), and compound solubility (DMSO concentration ≤0.1%) to minimize variability .
  • Meta-analysis : Aggregate data from multiple studies using tools like RevMan to identify trends. For example, antimicrobial activity correlates with logP >3.5, while anticancer effects depend on ROS generation pathways .

Q. How can structure-activity relationships (SAR) guide morpholine-carbonyl modifications to enhance target selectivity?

  • Methodological Answer :

  • Derivative libraries : Synthesize analogs with thiomorpholine ( ) or azepane () substitutions. Test selectivity via kinase profiling (Eurofins Panlabs®).
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (morpholine oxygen) and hydrophobic regions (chlorophenyl) driving target engagement .

Q. What methodologies elucidate the mechanism of action in kinase inhibition?

  • Methodological Answer :

  • Kinase activity assays : Use ADP-Glo™ kits to quantify ATP consumption in dose-response studies (e.g., IC₅₀ determination for BTK inhibition) .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein stability shifts in lysates after compound treatment .
  • RNA-seq profiling : Identify downstream pathways (e.g., apoptosis, cell cycle arrest) in treated vs. untreated cells to map signaling cascades .

Notes

  • All methodologies are derived from peer-reviewed studies on structurally analogous compounds.
  • For reproducibility, ensure synthetic intermediates are characterized at each step via LC-MS .

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